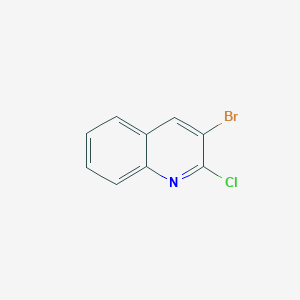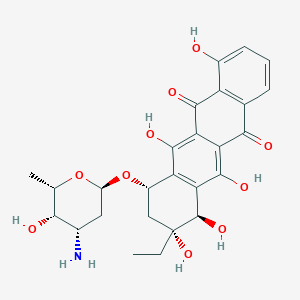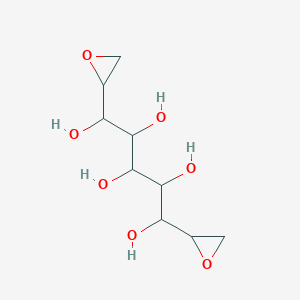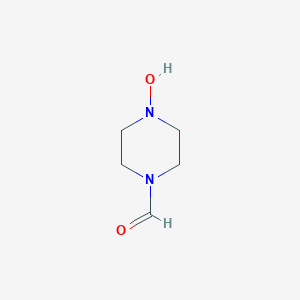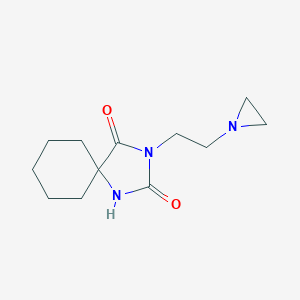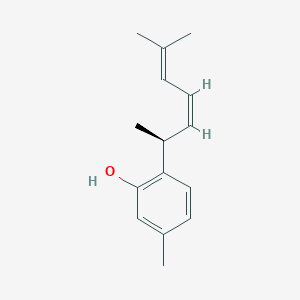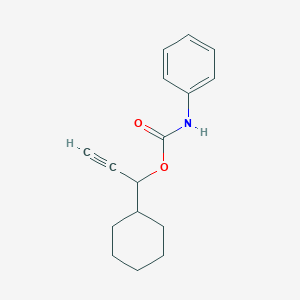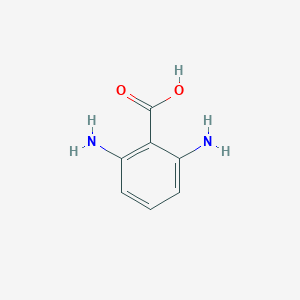
2-Amino-9-((2R,4S,5S)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-3H-purin-6(9H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
HA-130 is a potent and selective inhibitor of autotaxin, an enzyme involved in the production of lysophosphatidic acid, a lipid mediator that plays a role in various biological processes including cell proliferation, migration, and survival . The chemical name of HA-130 is B - [3- [ [4- [ [3- [ (4-Fluorophenyl)methyl]-2,4-dioxo-5-thiazolidinylidene]methyl]phenoxy]methyl]phenyl]-boronic acid .
Preparation Methods
The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide and catalysts to facilitate the formation of the desired product . Industrial production methods may involve scaling up these synthetic routes and optimizing reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
HA-130 undergoes various chemical reactions, including:
Oxidation: HA-130 can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: HA-130 can participate in substitution reactions, where functional groups on the molecule are replaced with other groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
HA-130 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of autotaxin in various chemical processes.
Biology: Employed in research to understand the biological functions of lysophosphatidic acid and its role in cell signaling pathways.
Medicine: Investigated for its potential therapeutic applications in diseases where autotaxin and lysophosphatidic acid are implicated, such as cancer and fibrosis.
Industry: Utilized in the development of new drugs and therapeutic agents targeting autotaxin
Mechanism of Action
HA-130 exerts its effects by binding to the active site of autotaxin, thereby inhibiting its enzymatic activity. This inhibition prevents the production of lysophosphatidic acid, leading to a decrease in cell proliferation, migration, and survival . The molecular targets and pathways involved include the autotaxin-lysophosphatidic acid signaling axis, which plays a crucial role in various physiological and pathological processes .
Comparison with Similar Compounds
HA-130 is unique in its high potency and selectivity as an autotaxin inhibitor. Similar compounds include other autotaxin inhibitors such as PF-8380 and GLPG1690, which also target the autotaxin-lysophosphatidic acid pathway but may differ in their chemical structure, potency, and selectivity . HA-130 stands out due to its specific binding affinity and reversible inhibition of autotaxin .
Properties
CAS No. |
19916-78-0 |
|---|---|
Molecular Formula |
C10H13N5O4 |
Molecular Weight |
267.24 g/mol |
IUPAC Name |
2-amino-9-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C10H13N5O4/c11-10-13-8-7(9(18)14-10)12-3-15(8)6-1-4(17)5(2-16)19-6/h3-6,16-17H,1-2H2,(H3,11,13,14,18)/t4-,5+,6-/m0/s1 |
InChI Key |
YKBGVTZYEHREMT-JKUQZMGJSA-N |
SMILES |
C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)CO)O |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@@H]1N2C=NC3=C2N=C(NC3=O)N)CO)O |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




